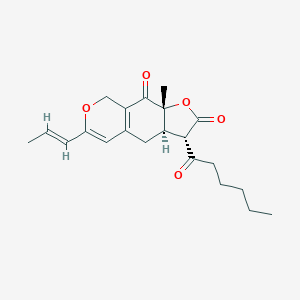

Monascin

Beschreibung

Eigenschaften

IUPAC Name |

(3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKNHBAFFJINCK-RVEJDSBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944127 | |

| Record name | Monascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21516-68-7 | |

| Record name | Monascin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21516-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monascin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021516687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONASCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W74D2M37FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Monascin and Ankaflavin in Monascus purpureus: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic pathways, regulatory networks, and experimental methodologies for the production of the bioactive yellow pigments, monascin and ankaflavin, from Monascus purpureus.

Introduction

Monascus purpureus, a species of mold, has been utilized for centuries in traditional Asian food and medicine, most notably in the production of red yeast rice.[1][2] Beyond its traditional uses, this fungus is a rich source of bioactive secondary metabolites, including a class of polyketide pigments known as azaphilones. Among these, the yellow pigments monascin and ankaflavin have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-obesity properties.[3][4] This technical guide provides a comprehensive overview of the biosynthesis of monascin and ankaflavin in Monascus purpureus, intended for researchers, scientists, and professionals in drug development. The guide delves into the core biosynthetic pathways, the influence of culture conditions on pigment production, detailed experimental protocols, and the regulatory signaling cascades that govern these processes.

Core Biosynthetic Pathway of Monascin and Ankaflavin

The biosynthesis of monascin and ankaflavin in Monascus purpureus follows the polyketide pathway, a major route for the synthesis of secondary metabolites in fungi.[5] The process is initiated from the condensation of acetyl-CoA and malonyl-CoA by a type I iterative polyketide synthase (PKS).[6][7] The resulting polyketide chain undergoes a series of modifications, including cyclization, reduction, and esterification, to form the characteristic azaphilone core structure.

The yellow pigments, monascin and ankaflavin, are considered precursors to the orange and red pigments produced by Monascus.[8][9] The orange pigments, rubropunctatin and monascorubrin, are formed from the yellow pigments and can be further converted to the red pigments, rubropunctamine and monascorubramine, through reactions with amino acids.[9]

The core biosynthetic pathway is governed by a cluster of genes, often referred to as the pigment biosynthetic gene cluster. Key enzymes encoded by this cluster include:

-

Polyketide Synthase (PKS): Encoded by genes such as MpPKS5 or pksPT, this multi-domain enzyme is responsible for the initial assembly of the polyketide backbone.[6][7]

-

Fatty Acid Synthase (FAS): Involved in the supply of fatty acid moieties for the polyketide chain extension.

-

Acyltransferases: These enzymes catalyze the transfer of acyl groups during the biosynthesis process.

-

Oxidoreductases: Responsible for the reduction and oxidation steps that modify the polyketide intermediate.

-

Transcriptional Regulators: Proteins like MppR1 that control the expression of the biosynthetic genes.[10]

Data Presentation: Quantitative Yields of Monascus Pigments

The production of monascin and ankaflavin is significantly influenced by fermentation conditions. The following tables summarize the quantitative data on pigment production under varied nitrogen sources and initial pH levels, as reported in the literature.

Table 1: Effect of Nitrogen Source and Initial pH on Yellow and Orange Pigment Production in Monascus purpureus [5]

| Nitrogen Source | Initial pH | Ankaflavin (mg/L) | Monascin (mg/L) | Rubropunctatin (mg/L) | Monascorubrin (mg/L) | Total Pigments (mg/L) |

| Peptone | 2.5 | 350 | 250 | 300 | 238 | 1138 |

| Peptone | 5.5 | 150 | 100 | 120 | 90 | 460 |

| Peptone | 6.5 | 100 | 70 | 80 | 60 | 310 |

| Peptone | 8.0 | 50 | 30 | 40 | 20 | 140 |

| (NH₄)₂SO₄ | 2.5 | 200 | 150 | 180 | 130 | 660 |

| (NH₄)₂SO₄ | 5.5 | 80 | 60 | 70 | 50 | 260 |

| (NH₄)₂SO₄ | 6.5 | 40 | 30 | 35 | 25 | 130 |

| (NH₄)₂SO₄ | 8.0 | 20 | 15 | 18 | 12 | 65 |

| NaNO₃ | 2.5 | 180 | 130 | 150 | 110 | 570 |

| NaNO₃ | 5.5 | 70 | 50 | 60 | 40 | 220 |

| NaNO₃ | 6.5 | 30 | 20 | 25 | 15 | 90 |

| NaNO₃ | 8.0 | 15 | 10 | 12 | 8 | 45 |

Data extracted from a study by Patrovsky et al. (2019) using submerged liquid culture of Monascus purpureus.[5]

Experimental Protocols

Submerged Fermentation for Pigment Production

This protocol is a composite based on methodologies described in several studies for the production of Monascus pigments in submerged culture.[1][11][12][13]

1.1. Media Preparation:

-

Seed Medium:

-

Glucose: 20 g/L

-

Peptone: 10 g/L

-

KH₂PO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Adjust pH to 6.0.

-

Autoclave at 121°C for 20 minutes.

-

-

Fermentation Medium:

-

Glucose: 50 g/L (or other carbon source as required)

-

Peptone: 8.8 g/L (or other nitrogen source as required)[5]

-

KH₂PO₄: 4 g/L[3]

-

MgSO₄·7H₂O: 0.5 g/L[3]

-

KCl: 0.5 g/L[3]

-

FeSO₄·7H₂O: 0.01 g/L[3]

-

ZnSO₄·7H₂O: 0.01 g/L[3]

-

Adjust pH to the desired level (e.g., 2.5 for high yellow pigment production).[5]

-

Autoclave at 121°C for 20 minutes.

-

1.2. Inoculum Preparation:

-

Inoculate a slant of Monascus purpureus on Potato Dextrose Agar (PDA) and incubate at 30°C for 7-10 days until sporulation.

-

Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the slant and gently scraping the surface with a sterile loop.

-

Adjust the spore suspension to a concentration of 1 x 10⁷ spores/mL using a hemocytometer.

-

Inoculate 50 mL of seed medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate at 30°C on a rotary shaker at 180 rpm for 48 hours.

1.3. Fermentation:

-

Inoculate 100 mL of fermentation medium in a 500 mL Erlenmeyer flask with 10% (v/v) of the seed culture.

-

Incubate at 30°C on a rotary shaker at 180 rpm for 7-10 days.

-

Withdraw samples periodically for analysis of biomass and pigment production.

HPLC Quantification of Monascin and Ankaflavin

This protocol is adapted from methods described for the analysis of Monascus pigments.[9][14]

2.1. Sample Preparation:

-

Centrifuge 10 mL of the fermentation broth at 10,000 x g for 10 minutes to separate the mycelia and supernatant.

-

For extracellular pigments: Filter the supernatant through a 0.45 µm syringe filter.

-

For intracellular pigments:

-

Wash the mycelial pellet twice with distilled water.

-

Dry the mycelia at 60°C to a constant weight.

-

Grind the dried mycelia into a fine powder.

-

Extract a known weight of the mycelial powder (e.g., 100 mg) with 10 mL of 70% ethanol by vortexing for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

2.2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

0-5 min: 70% A, 30% B

-

5-25 min: Gradient to 30% A, 70% B

-

25-30 min: 30% A, 70% B

-

30-35 min: Gradient back to 70% A, 30% B

-

35-40 min: 70% A, 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Diode Array Detector (DAD) at 390 nm for monascin and ankaflavin.

-

Quantification: Use external standards of purified monascin and ankaflavin to generate calibration curves.

Gene Knockout via Protoplast Transformation

This protocol outlines a general procedure for gene knockout in Monascus purpureus using a protoplast-mediated transformation approach, based on established methods.[2][15]

3.1. Protoplast Preparation:

-

Culture M. purpureus in 100 mL of Potato Dextrose Broth (PDB) at 30°C for 36-48 hours.

-

Harvest the mycelia by filtration through sterile cheesecloth and wash with a sterile osmotic stabilizer solution (e.g., 0.8 M NaCl).

-

Resuspend the mycelia in 20 mL of enzyme solution containing:

-

Lysing enzyme from Trichoderma harzianum (e.g., 10 mg/mL)

-

Cellulase (e.g., 5 mg/mL)

-

Chitinase (e.g., 1 mg/mL)

-

in the osmotic stabilizer solution.

-

-

Incubate at 30°C with gentle shaking (80 rpm) for 3-4 hours, monitoring protoplast release microscopically.

-

Filter the suspension through sterile cotton wool to remove mycelial debris.

-

Centrifuge the protoplasts at 3,000 x g for 5 minutes.

-

Wash the protoplast pellet twice with the osmotic stabilizer solution and finally resuspend in STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

-

Adjust the protoplast concentration to 1 x 10⁸ protoplasts/mL.

3.2. Transformation:

-

To 100 µL of the protoplast suspension, add 5-10 µg of the gene knockout cassette (containing a selectable marker like hygromycin resistance) and 25 µL of PEG solution (40% PEG 4000 in STC buffer).

-

Incubate on ice for 30 minutes.

-

Add 1 mL of PEG solution and incubate at room temperature for 20 minutes.

-

Add 2 mL of STC buffer and mix gently.

-

Plate the transformation mixture onto regeneration medium (e.g., PDB with 1.2 M sorbitol and the appropriate selective agent) overlaid with a layer of the same medium without the selective agent.

-

Incubate at 30°C for 5-7 days until transformants appear.

Regulatory Signaling Pathways

The biosynthesis of monascin and ankaflavin is tightly regulated by complex signaling networks that respond to various environmental cues. Two key pathways implicated in the regulation of secondary metabolism in fungi are the cAMP-dependent protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) cascades.

cAMP-PKA Signaling Pathway

The cAMP-PKA pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including secondary metabolism.[16] In Monascus purpureus, activation of this pathway has been shown to enhance the production of yellow pigments.[17] The pathway is initiated by the activation of adenylyl cyclase, which synthesizes cAMP from ATP. Elevated cAMP levels lead to the activation of PKA, which in turn can phosphorylate and thereby regulate the activity of transcription factors that control the expression of the pigment biosynthetic genes.[16][17]

MAPK Signaling Pathway

MAPK cascades are conserved signaling modules in eukaryotes that transduce extracellular signals to the nucleus, leading to changes in gene expression. In fungi, MAPK pathways are involved in responses to various stresses, as well as in the regulation of development and secondary metabolism. While the specific components of the MAPK pathway directly regulating monascin and ankaflavin biosynthesis in M. purpureus are still under investigation, homologs of the key MAPK components from other fungi like Aspergillus nidulans (e.g., AnSte11, AnSte7, AnFus3) are likely present and play a similar role.[2] These pathways typically involve a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK) that ultimately leads to the phosphorylation and activation of transcription factors controlling the expression of target genes, including those in the pigment biosynthetic cluster.

Conclusion

The biosynthesis of monascin and ankaflavin in Monascus purpureus is a complex process involving a dedicated gene cluster and intricate regulatory networks. Understanding these pathways and the factors that influence them is crucial for optimizing the production of these valuable bioactive compounds. This technical guide provides a foundational understanding of the core biosynthetic machinery, quantitative data on production, detailed experimental protocols for cultivation, analysis, and genetic manipulation, and an overview of the key signaling pathways involved. Further research into the specific enzymes of the polyketide synthase complex and the detailed molecular mechanisms of the signaling cascades will undoubtedly open new avenues for the targeted engineering of Monascus purpureus for enhanced production of monascin, ankaflavin, and other beneficial secondary metabolites.

References

- 1. Polyketide Synthase Gene Responsible for Citrinin Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Aspergillus nidulans MAPK module AnSte11-Ste50-Ste7-Fus3 controls development and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monascin and ankaflavin-Biosynthesis from Monascus purpureus, production methods, pharmacological properties: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monascus-fermented yellow pigments monascin and ankaflavin showed antiobesity effect via the suppression of differentiation and lipogenesis in obese rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: MAPK signaling pathway - yeast - Aspergillus nidulans [kegg.jp]

- 6. news-medical.net [news-medical.net]

- 7. Monascin and Ankaflavin of Monascus purpureus Prevent Alcoholic Liver Disease through Regulating AMPK-Mediated Lipid Metabolism and Enhancing Both Anti-Inflammatory and Anti-Oxidative Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. chemijournal.com [chemijournal.com]

- 10. Polyketide synthase gene responsible for citrinin biosynthesis in Monascus purpureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. MpkA-Dependent and -Independent Cell Wall Integrity Signaling in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Aspergillus nidulans MAPK Module AnSte11-Ste50-Ste7-Fus3 Controls Development and Secondary Metabolism | PLOS Genetics [journals.plos.org]

- 17. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Treasures of Monascus purpureus: A Technical Guide to Identifying Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for identifying, quantifying, and understanding the biosynthesis of secondary metabolites from the filamentous fungus Monascus purpureus. This organism is a rich source of bioactive compounds, including a vibrant palette of pigments, cholesterol-lowering agents, and other molecules of significant interest to the pharmaceutical and nutraceutical industries. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the key regulatory pathways governing the production of these valuable metabolites.

Major Secondary Metabolites of Monascus purpureus

Monascus purpureus is renowned for its production of a diverse array of secondary metabolites, primarily polyketides. These compounds can be broadly categorized into three main groups:

-

Azaphilone Pigments: These are the most characteristic metabolites, responsible for the vibrant red, orange, and yellow hues of Monascus-fermented products. The major pigments include the yellow pigments monascin and ankaflavin , the orange pigments rubropunctatin and monascorubrin , and the red pigments rubropunctamine and monascorubramine [1]. These pigments are not only used as natural food colorants but also exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties[2][3][4][5].

-

Monacolins: This class of compounds is prized for its potent antihypercholesterolemic effects. Monacolin K , identical to the commercial drug lovastatin, is the most prominent among them. It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway[1].

-

Citrinin: This mycotoxin is an undesirable secondary metabolite that can be produced by some Monascus strains. Its presence is a significant concern for the food and pharmaceutical industries, and its production is carefully monitored and controlled during fermentation[1].

Experimental Protocols for Identification and Quantification

A systematic approach is essential for the successful identification and quantification of secondary metabolites from Monascus purpureus. The following sections outline a general workflow and detailed protocols for key experimental stages.

Fermentation for Secondary Metabolite Production

The production of secondary metabolites is highly dependent on the fermentation conditions. Both solid-state fermentation (SSF) and submerged fermentation (SmF) are employed, with SmF being more common for industrial-scale production due to better process control.

Protocol for Submerged Fermentation:

-

Inoculum Preparation:

-

Culture Monascus purpureus on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 30°C for 7-10 days until sporulation.

-

Prepare a spore suspension by flooding the agar plate with sterile distilled water containing 0.1% Tween 80 and gently scraping the surface.

-

Adjust the spore concentration to 10^6 - 10^7 spores/mL.

-

-

Fermentation Medium: A typical fermentation medium contains a carbon source, a nitrogen source, and mineral salts. The composition can be optimized to enhance the production of specific metabolites.

-

Example Medium: Glucose (50 g/L), Peptone (10 g/L), KH₂PO₄ (2 g/L), MgSO₄·7H₂O (1 g/L), and trace elements.

-

-

Fermentation Conditions:

-

Inoculate the fermentation medium with the spore suspension (e.g., 5% v/v).

-

Incubate the culture in a shaker incubator at 28-30°C with agitation (e.g., 150-200 rpm) for 7-14 days.

-

Monitor the pH and adjust as needed, as it can significantly influence pigment production[6].

-

Extraction of Secondary Metabolites

The choice of extraction solvent is critical for efficiently recovering the target metabolites.

Protocol for Extraction:

-

Biomass Separation: Separate the fungal biomass from the fermentation broth by centrifugation or filtration.

-

Intracellular Metabolite Extraction:

-

Dry the mycelia (e.g., lyophilization or oven drying at 50-60°C).

-

Grind the dried mycelia into a fine powder.

-

Extract the powder with a suitable organic solvent. Ethanol (70-95%) is commonly used for extracting both pigments and monacolins[7][8]. Methanol is also an effective solvent.

-

Perform the extraction for several hours at room temperature with agitation. Multiple extraction cycles may be necessary for complete recovery.

-

-

Extracellular Metabolite Extraction: The fermentation broth can be extracted with a water-immiscible organic solvent like ethyl acetate to recover secreted metabolites.

-

Solvent Evaporation: Remove the solvent from the crude extract using a rotary evaporator under reduced pressure.

Purification of Secondary Metabolites

The crude extract is a complex mixture of compounds that requires further purification to isolate individual metabolites.

Protocol for Purification:

-

Column Chromatography: This is a primary technique for separating different classes of compounds.

-

Pack a column with a suitable stationary phase, such as silica gel.

-

Dissolve the crude extract in a minimal amount of solvent and load it onto the column.

-

Elute the column with a gradient of solvents with increasing polarity (e.g., a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC): TLC is used for rapid analysis of fractions and to determine the appropriate solvent system for column chromatography.

-

Spot the fractions onto a silica gel TLC plate.

-

Develop the plate in a chamber with a suitable mobile phase.

-

Visualize the separated compounds under UV light or by staining.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification and quantification of individual compounds.

-

For Pigments: A C18 column is typically used with a gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape)[9][10]. Detection is performed at different wavelengths corresponding to the absorption maxima of the yellow (around 410 nm), orange (around 470 nm), and red (around 500 nm) pigments[11].

-

For Monacolin K: A C18 column is also used, with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer[7]. Detection is typically done at 238 nm.

-

Characterization of Secondary Metabolites

The purified compounds are then structurally elucidated using a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores present in the molecule and is particularly useful for pigments.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition (High-Resolution MS) and fragmentation pattern of the molecule, aiding in its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete elucidation of its structure.

Quantitative Data on Secondary Metabolite Production

The yield of secondary metabolites can vary significantly depending on the Monascus strain and the fermentation conditions. The following tables summarize some reported production values.

Table 1: Production of Monascus Pigments under Different Fermentation Conditions.

| Strain | Fermentation Type | Carbon Source | Nitrogen Source | Pigment Yield | Reference |

| M. purpureus CH01 | Submerged | Potato pomace | Peptone | Red: 27.8 OD units/mL, Yellow: 19.7 OD units/mL | [6] |

| M. purpureus | Submerged | Glucose | Yeast Extract | - | [6] |

| M. purpureus NRRL 2897 | Submerged | Maltose | Yeast Extract | Red pigments | [6] |

| M. purpureus CMU001 | Submerged | Brewer's spent grain hydrolysate | Monosodium glutamate | Red: 22.25 UA₅₀₀ | [12] |

| M. purpureus RS7 | Submerged | - | - | Orange: 180 U/mL | [11] |

Table 2: Production of Monacolin K under Different Fermentation Conditions.

| Strain | Fermentation Type | Key Medium Component | Monacolin K Yield | Reference |

| M. purpureus | Submerged | 1% whole wheat flour, 1% peptone, 1% olive oil, 0.01% KH₂PO₄, pH 3 | 150.052 ppm | [13] |

| M. purpureus and S. cerevisiae (co-culture) | Solid-state | Selenium-enriched Lentinus edodes | 2.42 mg/g | [14] |

Regulatory Pathways of Secondary Metabolism

The biosynthesis of secondary metabolites in Monascus purpureus is a tightly regulated process involving a network of genes and regulatory proteins. The production of polyketide-based compounds like pigments and monacolins is initiated by polyketide synthases (PKS). The expression of the biosynthetic gene clusters is controlled by a hierarchy of regulatory elements.

A key global regulator is LaeA , a putative methyltransferase that is known to control the expression of numerous secondary metabolite gene clusters in filamentous fungi. In Monascus, LaeA has been shown to positively regulate the production of pigments and citrinin[15][16][17]. Deletion of the laeA gene leads to a significant reduction in the production of these secondary metabolites. The velvet complex proteins, such as VeA, also play a crucial role in coordinating secondary metabolism with fungal development and light response[18].

Caption: Regulatory network of secondary metabolism in Monascus purpureus.

Conclusion

The identification and characterization of secondary metabolites from Monascus purpureus present a promising avenue for the discovery and development of new therapeutic agents and natural products. A thorough understanding of the fermentation, extraction, purification, and characterization techniques, coupled with insights into the regulatory networks governing their biosynthesis, is crucial for harnessing the full potential of this versatile fungus. This guide provides a foundational framework for researchers and professionals to navigate the complexities of studying Monascus purpureus secondary metabolites and to advance their applications in various fields.

References

- 1. Monascus secondary metabolites: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Monascin and ankaflavin act as novel hypolipidemic and high-density lipoprotein cholesterol-raising agents in red mold dioscorea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alleviation of metabolic syndrome by monascin and ankaflavin: the perspective of Monascus functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. myfoodresearch.com [myfoodresearch.com]

- 11. Mutation Breeding of Monascus to Produce a High Yield of Orange Pigment and Low Citrinin Content Using the ARTP Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimization Co-Culture of Monascus purpureus and Saccharomyces cerevisiae on Selenium-Enriched Lentinus edodes for Increased Monacolin K Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inactivation of the global regulator LaeA in Monascus ruber results in a species-dependent response in sporulation and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Monascin as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascin is a yellow azaphilone pigment produced by the fermentation of Monascus species, which have been utilized for centuries in traditional Asian medicine.[1] Modern scientific investigation has revealed that monascin possesses a range of beneficial physiological properties, including anti-inflammatory, antioxidative, and metabolic regulatory effects.[2][3][4] A significant body of research has identified monascin as a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism.[1][3][5] Evidence also suggests its activity on PPARα and a dual role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, highlighting its potential as a multi-target therapeutic agent for metabolic and inflammatory disorders.[1][5][6]

This technical guide provides an in-depth overview of monascin's function as a PPAR agonist, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Data Presentation: Monascin's PPAR Agonist Activity

The following tables summarize the quantitative and qualitative data on monascin's activity on PPAR isoforms based on available literature.

Table 1: In Vitro Studies on Monascin's PPAR Agonist Activity

| Cell Line | Monascin Concentration | Assay Type | Target PPAR Isoform | Key Findings | Reference(s) |

| 3T3-L1 preadipocytes | 0.125 µg/mL | Adipogenesis Assay | PPARγ | Decreased triglyceride accumulation by 37.1%. | |

| 3T3-L1 preadipocytes | 8 µg/mL | Proliferation Assay | Not specified | Inhibited cell proliferation by 80.5% after 48 hours. | |

| HepG2 | Not Specified | Reporter Gene Assay | PPARγ | Confirmed PPARγ agonist activity. | [1][5] |

| HepG2 | Not Specified | Reporter Gene Assay | Nrf2 | Confirmed Nrf2 activator activity. | [1][5] |

| THP-1 monocytes | 1, 5, 25 µM | Cytokine & Mediator Assays | PPARγ | Significantly attenuated iNOS, COX-2, NO, PGE2, TNF-α, and IL-6 production.[7] | [7] |

| FL83B hepatocytes | Not Specified | Fatty Acid Accumulation Assay | PPARα | Prevented fatty acid accumulation by promoting fatty acid β-oxidation. | [6] |

Table 2: In Vivo Studies on Monascin's PPAR-Mediated Effects

| Animal Model | Monascin Dosage | Duration | Key Metabolic/Inflammatory Parameters Measured | Key Findings | Reference(s) |

| Fructose-rich diet-induced C57BL/6 mice | Not Specified | 8 weeks | Blood glucose, hyperinsulinemia, inflammatory factors, serum dyslipidemia, hepatic fatty acid accumulation | Significantly down-regulated blood glucose and hyperinsulinemia. Effects were attenuated by the PPARγ antagonist GW9662.[3] | [3] |

| High-fat diet-fed obese rats | Not Specified | 8 weeks | Body weight, adipocyte differentiation and lipogenesis markers (C/EBPβ, PPARγ, C/EBPα), lipase activity, lipid absorption markers (NPC1L1) | Exhibited significant anti-obesity effects by inhibiting adipocyte differentiation and lipogenesis, and suppressing lipid absorption.[8] | [8] |

| Methylglyoxal-treated Wistar rats | Not Specified | Not Specified | Oral glucose tolerance test (OGTT), glyoxalase-1 expression, advanced glycation end products (AGEs) | Down-regulated hyperinsulinemia in OGTT and elevated glyoxalase-1 expression via Nrf2 activation, leading to reduced AGEs.[5] | [5] |

| High-fat and high-cholesterol diet-fed rats | Not Specified | 8 weeks | LDL-C, HDL-C, apolipoprotein A1 (apoA1) expression | Lowered LDL-C and increased apoA1 expression, suggesting a role in regulating blood lipids.[9] | [9] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature to investigate monascin's activity as a PPAR agonist.

Adipocyte Differentiation Assay (3T3-L1 Cells)

This assay is used to assess the effect of monascin on the differentiation of preadipocytes into mature adipocytes, a process primarily regulated by PPARγ.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS. Monascin at various concentrations is added to the treatment groups.

-

Maintenance: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, with or without monascin. The medium is replenished every two days.

-

Assessment of Differentiation: After 8-10 days, adipocyte differentiation is assessed by:

-

Oil Red O Staining: Cells are fixed with 10% formalin and stained with Oil Red O solution to visualize intracellular lipid droplets. The stain can be extracted and quantified spectrophotometrically.

-

Gene Expression Analysis: RNA is extracted from the cells, and the expression of adipogenic marker genes such as PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid-binding protein 4 (FABP4) is quantified using real-time quantitative PCR (RT-qPCR).

-

PPAR Reporter Gene Assay (Luciferase Assay)

This cell-based assay quantifies the ability of monascin to activate PPAR-mediated gene transcription.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with:

-

An expression vector for the desired human or mouse PPAR isoform (PPARα, PPARγ, or PPARδ/β).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment: After transfection, cells are treated with various concentrations of monascin, a known PPAR agonist (positive control, e.g., rosiglitazone for PPARγ), or a vehicle control (e.g., DMSO). To confirm specificity, a PPAR antagonist (e.g., GW9662 for PPARγ) can be co-administered with monascin.

-

Luciferase Activity Measurement: After an incubation period (typically 24 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. Dose-response curves can be generated to determine the EC50 value.

Western Blot Analysis for PPAR and Downstream Targets

This technique is used to measure the protein levels of PPARs and their downstream targets.

-

Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., PPARγ, FABP4, etc.). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the effect of monascin on glucose metabolism in an animal model.

-

Animal Preparation: Mice or rats are fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Measurement: A baseline blood sample is collected from the tail vein to measure the fasting blood glucose level.

-

Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

-

Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to monascin's activity as a PPAR agonist.

Caption: Monascin activates PPARγ, leading to the regulation of target genes involved in glucose and lipid metabolism and inflammation.

Caption: Workflow for a PPARγ reporter gene assay to determine the agonist activity of monascin.

Caption: Monascin exhibits dual activity by activating both the PPARγ and Nrf2 signaling pathways.

Conclusion

Monascin has emerged as a promising natural compound with significant potential in the management of metabolic and inflammatory conditions. Its well-documented activity as a PPARγ agonist, coupled with its effects on PPARα and the Nrf2 pathway, provides a multi-faceted mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including more detailed quantitative studies to determine its potency and selectivity for different PPAR isoforms and to explore its efficacy and safety in clinical settings. This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the therapeutic properties of monascin.

References

- 1. A novel natural Nrf2 activator with PPARγ-agonist (monascin) attenuates the toxicity of methylglyoxal and hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monascin improves diabetes and dyslipidemia by regulating PPARγ and inhibiting lipogenesis in fructose-rich diet-induced C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel PPARgamma agonist monascin's potential application in diabetes prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monascin and ankaflavin act as natural AMPK activators with PPARα agonist activity to down-regulate nonalcoholic steatohepatitis in high-fat diet-fed C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bowdish.ca [bowdish.ca]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. medchemexpress.com [medchemexpress.com]

In-Vitro Antioxidant Capacity of Monascin and Ankaflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. Consequently, there is a growing interest in the identification and characterization of natural compounds with potent antioxidant properties. Monascin and ankaflavin, two yellow azaphilone pigments derived from Monascus species, have garnered significant attention for their diverse bioactive properties, including their capacity to mitigate oxidative stress. This technical guide provides an in-depth overview of the in-vitro antioxidant capacity of monascin and ankaflavin, presenting key quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Antioxidant Activity

The antioxidant potential of monascin and ankaflavin has been evaluated using various in-vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative analysis of their efficacy.

Table 1: Radical Scavenging Activity of Monascin and Ankaflavin

| Compound | Assay | Concentration | Scavenging Activity (%) | IC50 (mg/mL) | Reference |

| Monascin | DPPH | 0.1 mg/mL | 97.5 | - | [1] |

| Monascin | Superoxide Radical | 0.1 mg/mL | 59.5 | - | [1] |

| Monascin | Hydroxyl Radical | 0.1 mg/mL | 68.6 | - | [1] |

| Ankaflavin | DPPH | - | - | Varies by study | [2] |

| Mixture of Monascin & Ankaflavin | DPPH | 10 mg | 15 | - | [3] |

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Monascin and Ankaflavin

| Compound | Concentration | Antioxidant Activity (% of Ascorbic Acid) | Reference |

| Mixture of Monascin & Ankaflavin | 10 mg | 3 | [3] |

Table 3: Cellular Antioxidant Activity (CAA) of Monascin and Ankaflavin

| Compound | CAA Value (units) | Quercetin Equivalent (μM) | Reference |

| Monascin | 26.86 | - | [2][4] |

| Ankaflavin | 22.19 | - | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key in-vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Test compounds (Monascin, Ankaflavin)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Sample Preparation: Dissolve monascin and ankaflavin in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: Add a defined volume of the sample (or standard) to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compounds (Monascin, Ankaflavin)

-

Positive control (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of monascin and ankaflavin in a suitable solvent.

-

Reaction Mixture: Add a small aliquot of the sample (or standard) to the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compounds (Monascin, Ankaflavin)

-

Standard (e.g., FeSO₄·7H₂O)

-

Spectrophotometer

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Dissolve monascin and ankaflavin in an appropriate solvent.

-

Reaction Mixture: Add a small volume of the sample to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and expressed as Fe²⁺ equivalents.

Signaling Pathways and Experimental Workflows

The antioxidant effects of monascin and ankaflavin are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.

Antioxidant Signaling Pathway

Monascin and ankaflavin have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Peroxisome proliferator-activated receptor-gamma (PPARγ) pathways.[5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. PPARγ activation has also been linked to the attenuation of oxidative stress.

Caption: Monascin and ankaflavin activate Nrf2 and PPARγ pathways.

Experimental Workflow: DPPH Assay

Caption: Workflow for determining antioxidant capacity using the DPPH assay.

Experimental Workflow: ABTS Assay

Caption: Workflow for the ABTS radical cation scavenging assay.

Experimental Workflow: FRAP Assay

Caption: Workflow for assessing antioxidant power via the FRAP assay.

Conclusion

The available in-vitro data robustly demonstrate that monascin and ankaflavin possess significant antioxidant capabilities, acting through both direct radical scavenging and the modulation of key intracellular antioxidant pathways. This technical guide provides a consolidated resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of these promising natural compounds. The detailed protocols and workflow diagrams offer a practical foundation for the design and execution of future studies in this area. Further research is warranted to fully elucidate their antioxidant mechanisms in more complex biological systems and to explore their potential in the prevention and treatment of oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Comparative Study on the Antioxidant Activity of Monascus Yellow Pigments From Two Different Types of Hongqu—Functional Qu and Coloring Qu [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study on the Antioxidant Activity of Monascus Yellow Pigments From Two Different Types of Hongqu—Functional Qu and Coloring Qu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Crimson Legacy: A Historical and Technical Guide to the Discovery of Monascus Pigments

For centuries, the vibrant hues of red yeast rice, a staple in traditional Asian cuisine and medicine, have captivated observers. The source of this rich coloration, the microscopic fungus Monascus purpureus, and its family of pigments have a storied history of discovery that bridges ancient practices with modern chemical elucidation. This technical guide provides a comprehensive historical perspective on the key milestones, pioneering scientists, and experimental methodologies that have shaped our understanding of Monascus pigments.

The journey from a traditional food colorant to a family of well-characterized chemical compounds has been a multi-decade endeavor, involving meticulous isolation, structural analysis, and biosynthetic investigation. The scientific community's fascination with these pigments began in earnest in the late 19th and early 20th centuries, building upon a long history of use in East Asia where red yeast rice (also known as "anka" or "koji") was documented in the Ben Cao Gang Mu pharmacopoeia as early as 1596.

The Dawn of Scientific Inquiry: From Mycology to Pigment Chemistry

The first crucial step in the scientific journey was the formal botanical description of the fungus itself. In 1895, the Dutch scientist F. A. F. C. Went first scientifically described Monascus purpureus, providing a mycological foundation for future research. Following this, early 20th-century researchers in Japan began to investigate the pigment production capabilities of the mold. A notable early study on Monascus pigment production was conducted by H. Nishikawa in 1932, paving the way for more detailed chemical analyses.

The mid-20th century marked a golden era for the chemical discovery of Monascus pigments. The intricate work of organic chemists began to unravel the molecular structures responsible for the yellow, orange, and red colors.

Key Milestones in Pigment Isolation and Structural Elucidation

The isolation and structural determination of the major Monascus pigments were achieved through the efforts of several key research groups over a period of more than four decades.

| Pigment Class | Pigment Name | Key Discovery/Structural Elucidation | Year | Pioneering Researchers |

| Yellow | Monascin | First described | 1932 | Salomon & Karrer |

| Structure elucidated | 1961 | Fielding et al. | ||

| Ankaflavin | Isolation and structure elucidation | 1973 | Manchand, Whalley, & Chen | |

| Orange | Rubropunctatin | Structure elucidated | 1959 | Haws, Holker, Kelly, Powell, & Robertson |

| Monascorubrin | Structure elucidated | 1960-1962 | Fielding et al.; Nakanishi, Ohashi, Kumasaki, & Yamamura | |

| Red | Rubropunctamine | Isolation and structure elucidation | 1975 | Hiroi, Shima, Isobe, & Kimura |

| Monascorubramine | Isolation and structure elucidation | 1975 | Hiroi, Shima, Isobe, & Kimura |

The work of Nobel laureate Paul Karrer on monascin in 1932 was a significant early contribution to the field of natural pigment chemistry.[1][2][3][4][5] This was followed by a period of intense research in the United Kingdom and Japan, leading to the full structural characterization of the core azaphilone skeleton of these pigments.

Early Experimental Protocols: A Glimpse into Historical Methodologies

The techniques used by these pioneering researchers laid the groundwork for modern methods of natural product isolation and analysis. While detailed protocols from the earliest papers are not always fully accessible, a general workflow can be reconstructed from available information and later reviews.

A. Fermentation and Pigment Production (Solid-State Fermentation)

Historically, Monascus pigments were produced using solid-state fermentation, mimicking the traditional method of producing red yeast rice.

-

Substrate Preparation: High-starch substrates such as rice were washed, soaked, and sterilized by autoclaving.

-

Inoculation: The sterilized substrate was inoculated with a spore suspension of a Monascus purpureus strain.

-

Incubation: The inoculated substrate was incubated at a controlled temperature (typically around 30°C) and humidity for a period of several days to weeks, allowing for fungal growth and pigment production.

B. Pigment Extraction and Purification

The extraction and purification of Monascus pigments from the fermented substrate was a multi-step process.

-

Initial Extraction: The dried, fermented substrate was ground into a powder and extracted with an organic solvent, most commonly ethanol.[6] Acidification of the ethanol was sometimes employed to prevent the conversion of orange pigments to their red derivatives.[6]

-

Solvent Partitioning: The crude extract was often subjected to liquid-liquid partitioning to separate pigments based on their polarity.

-

Chromatography: Column chromatography using adsorbents like silica gel was a crucial step for separating the different pigment classes (yellow, orange, and red).

-

Crystallization: The separated pigments were further purified by recrystallization from a suitable solvent to obtain pure crystalline compounds for structural analysis.

C. Structural Analysis

Early structural elucidation relied on a combination of classical chemical methods and emerging spectroscopic techniques:

-

Elemental Analysis: To determine the empirical formula of the pigments.

-

Chemical Degradation: Breaking down the pigment molecules into smaller, identifiable fragments to deduce the parent structure.

-

UV-Visible Spectroscopy: To characterize the chromophores responsible for the color of the pigments.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In later studies, NMR became the most powerful tool for determining the precise arrangement of atoms in the pigment molecules.

The following diagram illustrates a generalized historical workflow for the discovery of Monascus pigments.

Early Insights into Biosynthesis: The Polyketide Pathway

The structural similarities between the Monascus pigments hinted at a common biosynthetic origin. In the 1960s, the renowned organic chemist A. J. Birch proposed that these pigments, like many other fungal secondary metabolites, were synthesized via the polyketide pathway.[7][8][9][10][11] This theory suggested that the core structure of the pigments was assembled from simple acetate units.

The initial hypothesis involved the head-to-tail condensation of acetate units to form a polyketide chain, which would then undergo cyclization and further modifications to yield the characteristic azaphilone skeleton. This foundational concept has been refined over the years with the advent of isotopic labeling studies and genetic analysis, but Birch's initial proposal was a landmark in understanding the biosynthesis of these complex natural products.

The diagram below illustrates a simplified representation of the early proposed polyketide pathway leading to the orange pigments, which were recognized as precursors to the red pigments.

Conclusion

The discovery of Monascus pigments is a testament to the power of interdisciplinary research, from traditional knowledge and mycology to the frontiers of organic chemistry. The work of pioneers like Went, Nishikawa, Karrer, Birch, and many others has not only illuminated the chemical nature of these fascinating compounds but also provided a rich foundation for contemporary research into their biosynthesis, biological activities, and potential applications in the food, pharmaceutical, and cosmetic industries. This historical perspective underscores the importance of continued exploration of natural products as a source of novel chemical diversity and therapeutic potential.

References

- 1. Paul Karrer - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Paul Karrer (1889 – 1971)- Pioneering research on the structure of vitamins [chemindigest.com]

- 4. Paul Karrer Facts for Kids [kids.kiddle.co]

- 5. observervoice.com [observervoice.com]

- 6. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arthur Birch (organic chemist) - Wikipedia [en.wikipedia.org]

- 8. Arthur Birch (organic chemist) Facts for Kids [kids.kiddle.co]

- 9. Biography - Arthur John Birch - Australian Dictionary of Biography [adb.anu.edu.au]

- 10. Arthur John Birch 1915–1995 | Australian Academy of Science [science.org.au]

- 11. Birch, Arthur John - Person - Encyclopedia of Australian Science and Innovation [eoas.info]

Methodological & Application

Application Notes and Protocols for Monascin Extraction and Purification from Red Yeast Rice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascin (MS) and its analogue ankaflavin (AK) are yellow polyketide pigments derived from Monascus-fermented products, most notably red yeast rice. These bioactive compounds have garnered significant attention in the scientific and pharmaceutical communities due to their diverse pharmacological activities. Research has demonstrated their potential in managing nonalcoholic fatty liver disease, possessing anti-inflammatory properties, and modulating lipid metabolism. These therapeutic effects are attributed to their ability to act as natural activators of AMP-activated protein kinase (AMPK) and as peroxisome proliferator-activated receptor alpha (PPARα) agonists.[1] Given the growing interest in these molecules, standardized and efficient protocols for their extraction and purification are crucial for advancing research and development.

These application notes provide detailed methodologies for the extraction and purification of monascin from red yeast rice, catering to both fundamental and advanced laboratory settings. The protocols are designed to yield high-purity monascin suitable for a range of downstream applications, from in vitro cellular assays to in vivo animal studies.

Extraction of Monascin from Red Yeast Rice

The initial step in isolating monascin involves its extraction from the solid matrix of red yeast rice. The choice of extraction method can significantly impact the yield and purity of the final product. Common techniques include solvent extraction, with ethanol being a widely used solvent due to its efficiency and relatively low toxicity.[2] More advanced methods such as supercritical fluid extraction offer a greener alternative with potentially higher purity.[2]

Protocol 1: Ultrasound-Assisted Solvent Extraction (USE)

This protocol describes a common and effective method for extracting monascin using an organic solvent with the aid of ultrasonication to enhance extraction efficiency.

Materials and Equipment:

-

Red yeast rice powder

-

Ethanol (70%, v/v)

-

Ultrasonic bath

-

Shaker

-

Centrifuge and centrifuge tubes

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the dried red yeast rice into a fine powder (approximately 100-mesh) to increase the surface area for extraction.[3]

-

Extraction:

-

Weigh 10 g of red yeast rice powder and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 70% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 55°C.[3]

-

Following ultrasonication, place the flask on a shaker and agitate at 120 rpm for 1 hour at 55°C.[3]

-

-

Separation:

-

Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to pellet the solid residue.[3]

-

Decant the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 50 mL of 70% ethanol and the process repeated.

-

Combine the supernatants and filter through Whatman No. 1 filter paper to remove any remaining fine particles.

-

-

Concentration:

-

Concentrate the filtrate using a rotary evaporator at a temperature of 40°C under vacuum to remove the ethanol.[4]

-

The resulting crude extract, rich in monascin, can be dried to a powder for storage or reconstituted in a suitable solvent for purification.

-

Workflow for Ultrasound-Assisted Solvent Extraction:

Caption: Workflow for monascin extraction.

Quantitative Data for Extraction Methods

The efficiency of monascin extraction is influenced by several factors, including the choice of solvent, temperature, and extraction time. The following table summarizes quantitative data from various studies to aid in method selection and optimization.

| Extraction Method | Solvent | Temperature (°C) | Time | Yield/Efficiency | Reference |

| Solvent Extraction | 60% Ethanol | Room Temp | 1 h | More efficient than other ethanol concentrations | [5][6] |

| Solvent Extraction | 70% Ethanol | 60 | 30 min | 75.68% extraction rate | |

| Solvent Extraction | 60% Ethanol | 30 | 16 h | Maximum recovery | [7] |

| Ultrasound-Assisted | 75% Ethanol | 55 | 1 h | - | [3] |

| Ultrasound-Assisted | 69.91% Ethanol | 49.95 | - | Optimized for monacolin K, applicable to monascin | [8] |

| Aqueous Two-Phase | 16% Ethanol / 28% Ammonium Sulfate | - | - | 98.13% recovery rate | [9] |

Purification of Monascin

Following extraction, the crude extract contains a mixture of compounds, including other pigments (e.g., ankaflavin, rubropunctatin) and various metabolites. Purification is essential to isolate monascin for specific applications. Column chromatography is a widely used technique for this purpose.

Protocol 2: Macroporous Resin Column Chromatography

This protocol details the separation of yellow Monascus pigments (monascin and ankaflavin) from orange pigments using macroporous resin, providing a good preliminary purification step.[10]

Materials and Equipment:

-

Crude monascin extract

-

Macroporous resin (e.g., CAD-40)[10]

-

Glass chromatography column (e.g., 25 cm x 1 cm ID)

-

Ethanol (100%)

-

Fraction collector

-

UV-Vis Spectrophotometer or HPLC-PDA for analysis

Procedure:

-

Resin Preparation and Column Packing:

-

Pre-treat the CAD-40 resin according to the manufacturer's instructions.

-

Wet-pack the chromatography column with the pre-treated resin to a bed volume of approximately 18 mL.[10]

-

-

Sample Loading:

-

Dissolve the crude extract in 70% aqueous ethanol.

-

Load 50 mL of the crude extract solution onto the column at a flow rate of 3.0 bed volumes per hour (BV/h).[10]

-

-

Elution:

-

After the sample has been adsorbed, elute the column with 4 bed volumes of 100% ethanol at a flow rate of 1 BV/h.[10]

-

-

Fraction Collection and Analysis:

-

Collect fractions (e.g., 1.0 mL/tube) using a fraction collector.[10]

-

Analyze the pigment composition of the collected fractions using a UV-Vis spectrophotometer (yellow pigments λmax: ~390 nm) or HPLC-PDA.

-

Fractions containing the yellow pigments (monascin and ankaflavin) will elute first, separating them from the more strongly adsorbed orange pigments. The content of monascin and ankaflavin in the purified fraction can be increased from approximately 49.3% to 85.2%.[10]

-

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an advanced liquid-liquid chromatography technique that offers high-resolution separation and purification of target compounds from complex mixtures.

Materials and Equipment:

-

Pre-purified yellow pigment fraction (from Protocol 2)

-

HSCCC instrument

-

Solvent system: n-hexane, ethyl acetate, methanol, and water

-

HPLC for purity analysis

Procedure:

-

Solvent System Preparation:

-

HSCCC Instrument Setup:

-

Sample Injection and Separation:

-

Dissolve a known amount of the pre-purified yellow pigment fraction (e.g., 250 mg) in a small volume of the biphasic solvent system.[11]

-

Inject the sample into the HSCCC column.

-

-

Fraction Collection and Analysis:

-

Continuously monitor the effluent from the column with a UV detector.

-

Collect fractions corresponding to the separated peaks.

-

Analyze the purity of the fractions containing monascin using HPLC. This method can yield monascin with a purity of over 98%.

-

Workflow for Monascin Purification:

Caption: Workflow for monascin purification.

Signaling Pathways Modulated by Monascin

Monascin exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in metabolism and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

AMPK Signaling Pathway Activation by Monascin:

Monascin has been identified as a natural activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by monascin leads to a cascade of events that collectively improve lipid metabolism and reduce fat accumulation.

Caption: Monascin activates the AMPK signaling pathway.

Anti-inflammatory Signaling of Monascin:

Monascin also exhibits anti-inflammatory properties by modulating pathways involving PPAR-γ and JNK.[13] By increasing the expression of PPAR-γ, monascin can inhibit the phosphorylation of JNK, a key component of the MAPK signaling pathway, thereby reducing the production of pro-inflammatory mediators.

Caption: Anti-inflammatory action of monascin.

Conclusion

The protocols and data presented provide a comprehensive guide for the extraction and purification of monascin from red yeast rice. The selection of the most appropriate method will depend on the specific research goals, available equipment, and desired scale of production. The detailed workflows and signaling pathway diagrams offer a clear visual representation of the experimental processes and the molecular mechanisms underlying the therapeutic potential of monascin. These resources are intended to support the scientific community in advancing the study of this promising natural compound.

References

- 1. Monascin and ankaflavin act as natural AMPK activators with PPARα agonist activity to down-regulate nonalcoholic steatohepatitis in high-fat diet-fed C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to make powder with Monascus - red rice extract. [greenskybio.com]

- 3. Production of red yeast rice rich in monacolin K by variable temperature solid fermentation of Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105734091A - Method for producing high-purity monascine and ankafaflavin through monascus liquid-state fermentation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Effect of substrates on the production of Monascus biopigments by solid-state fermentation and pigment extraction using different solvents | Semantic Scholar [semanticscholar.org]

- 7. scielo.br [scielo.br]

- 8. scir.rmutk.ac.th [scir.rmutk.ac.th]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Monascus-fermented metabolite monascin suppresses inflammation via PPAR-γ regulation and JNK inactivation in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Purity Monascin Production Using Liquid-State Fermentation

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the production of high-purity monascin, a bioactive yellow pigment, through liquid-state fermentation of Monascus species. Monascin and other yellow pigments produced by Monascus, such as ankaflavin, have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, anti-diabetic, and anti-obesity properties.[1][2] These application notes offer detailed protocols for strain cultivation, fermentation, and purification, alongside data-driven insights for process optimization.

Introduction to Monascin and Liquid-State Fermentation

Monascin is a polyketide-derived azaphilone pigment synthesized by various Monascus species, most notably Monascus purpureus and Monascus ruber.[3] While traditional solid-state fermentation on substrates like rice has been used for centuries, liquid-state (or submerged) fermentation offers superior control over critical process parameters such as pH, temperature, aeration, and nutrient levels.[1][4][5] This enhanced control facilitates higher yields, improved consistency, and easier scale-up, making it the preferred method for industrial production of high-purity monascin.[5] A key challenge in monascin production is the concurrent synthesis of the mycotoxin citrinin; therefore, fermentation conditions must be carefully optimized to maximize monascin yield while minimizing or eliminating citrinin contamination.[6]

Experimental Protocols

Protocol 1: Strain Maintenance and Inoculum Development

This protocol outlines the steps for maintaining the Monascus culture and preparing a viable seed culture for inoculation into the production fermenter.

1. Strain Maintenance:

-

Monascus strains (e.g., Monascus purpureus, Monascus ruber) can be maintained on Potato Dextrose Agar (PDA) slants.

-

Inoculate fresh PDA slants with the fungal culture and incubate at 30°C for 7-10 days until sufficient sporulation is observed.

-

Store the fully sporulated slants at 4°C for short-term storage (1-2 months). For long-term storage, cryopreservation in glycerol at -80°C is recommended.

2. Seed Culture Preparation:

-

Prepare the seed culture medium (see Table 1 for composition).

-

Aseptically wash spores from a mature PDA slant using 5 mL of sterile water.

-

Transfer the spore suspension (to a final concentration of approximately 10^6 spores/mL) into a 250 mL Erlenmeyer flask containing 50-100 mL of sterilized seed medium.[7]

-

Incubate the seed culture on a rotary shaker at 28-30°C and 150-180 rpm for 36-48 hours.[7][8][9] A healthy seed culture will show the formation of mycelial pellets.

Protocol 2: High-Purity Monascin Production via Submerged Fermentation

This protocol details the liquid-state fermentation process for maximizing monascin production while ensuring it is citrinin-free.

1. Fermentation Medium Preparation:

-

Prepare the production fermentation medium based on the optimized compositions provided in Table 2. The choice of carbon and nitrogen sources significantly impacts pigment profiles and yields. For instance, ammonium and ammonium nitrate tend to favor the production of orange pigments, while yeast extract or nitrates can promote red pigment formation.

-

Dispense the medium into fermentation vessels (e.g., 500 mL Erlenmeyer flasks with 100 mL working volume) and sterilize by autoclaving at 121°C for 15-20 minutes.[4][9]

2. Inoculation and Fermentation:

-

Inoculate the sterilized production medium with the seed culture at a ratio of 3-10% (v/v).[10] The optimal inoculum size for red pigment production has been reported as 10%.[1]

-

Incubate the production culture under the conditions specified in Table 3. The fermentation is typically carried out for 6-14 days in the dark, as Monascus pigments can be light-sensitive.[4][9][10]

3. Monitoring the Fermentation:

-

Periodically and aseptically withdraw samples to monitor biomass, pH, substrate consumption, and pigment production.

-

Pigment concentration can be quantified spectrophotometrically by measuring the absorbance of the culture supernatant or cell extract at specific wavelengths (Yellow: ~405-410 nm, Orange: ~470 nm, Red: ~500-510 nm).[10][11]

-

For accurate quantification of monascin, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Protocol 3: Extraction and Purification of Monascin

This protocol describes the downstream processing steps to isolate and purify monascin from the fermentation broth and mycelia.

1. Biomass Separation:

-

At the end of the fermentation, separate the mycelia from the fermentation broth by centrifugation (e.g., 3500 rpm for 20 minutes) or filtration.[10]

2. Extraction of Monascin:

-

Intracellular Pigment Extraction: Dry the harvested mycelia at a low temperature (e.g., 40-60°C). The dried biomass can then be ground into a powder. Extract the pigments from the powdered mycelia using a suitable organic solvent such as 60-80% ethanol, methanol, or n-hexane through methods like ultrasonic-assisted extraction.[8][10][12]

-

Extracellular Pigment Extraction: If monascin is secreted into the broth, it can be extracted directly from the supernatant using a solvent extraction method.

3. Purification:

-

Crude Extract Concentration: Concentrate the solvent extract containing monascin under vacuum at a low temperature (e.g., 40°C) to obtain a crude pigment powder.[10]

-

Pre-separation: To remove more polar pigments like red and orange variants, the crude extract can be partitioned using a biphasic solvent system, such as n-hexane and methanol/water. Monascin, being less polar, will preferentially partition into the n-hexane phase.[10]

-

Chromatographic Purification: For high-purity monascin (>99%), advanced chromatographic techniques are necessary.[10]

-

Column Chromatography: Further purification can be achieved using silica gel column chromatography.

-

High-Speed Countercurrent Chromatography (HSCCC): This technique is highly effective for separating compounds with similar polarities and can yield high-purity monascin.[10]

-

Semi-preparative HPLC: This is another powerful technique for obtaining highly purified monascin.[13]

-

4. Final Product Preparation:

-